![molecular formula C18H23ClFNO2 B5296497 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5296497.png)
2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride is a chemical compound that has been synthesized for various scientific research applications. It is a hydrochloride salt form of the compound and is commonly referred to as FBA-TPP.
Wirkmechanismus
The mechanism of action of 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride involves its binding to the GPR35 receptor. This binding results in the inhibition of GPR35-mediated signaling pathways. The exact downstream effects of this inhibition are still being studied, but it is believed to be involved in the regulation of inflammation, pain, and cardiovascular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride are still being studied. However, it has been shown to be a potent and selective antagonist of the GPR35 receptor. This suggests that it may have potential therapeutic applications in the treatment of inflammation, pain, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride in lab experiments is its potency and selectivity as a GPR35 antagonist. This allows for more precise and targeted studies of the GPR35 signaling pathway. However, one of the limitations of using this compound is its relatively complex synthesis method. This may limit its availability and increase the cost of research.
Zukünftige Richtungen
There are many future directions for the use of 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride in scientific research. One potential direction is the study of its effects on other GPCRs. This could help to elucidate the role of GPR35 in various physiological processes and identify potential therapeutic targets. Another potential direction is the development of more efficient synthesis methods for this compound. This could increase its availability and decrease the cost of research. Additionally, the use of FBA-TPP in animal models could help to further elucidate its potential therapeutic applications in the treatment of inflammation, pain, and cardiovascular disease.
Synthesemethoden
The synthesis method for 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride involves a multi-step process. The first step involves the reaction of 2-[(2-fluorobenzyl)oxy]benzaldehyde with 2-methyl-1-propanol in the presence of a base catalyst. This reaction produces the intermediate compound 2-[(2-fluorobenzyl)oxy]benzyl 2-methyl-1-propanol ether. The second step involves the reaction of this intermediate compound with benzylamine in the presence of a reducing agent. This reaction produces the final compound 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride has been synthesized for various scientific research applications. One of the main applications is for the study of the G protein-coupled receptor (GPCR) signaling pathway. This compound has been shown to be a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35). GPR35 is a receptor that has been implicated in various physiological processes, including inflammation, pain, and cardiovascular function. The use of FBA-TPP in GPR35 research can help to elucidate the role of this receptor in these physiological processes.
Eigenschaften
IUPAC Name |
2-[[2-[(2-fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2.ClH/c1-18(2,13-21)20-11-14-7-4-6-10-17(14)22-12-15-8-3-5-9-16(15)19;/h3-10,20-21H,11-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMNXRQHNHVGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1OCC2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.